[4-(1-NAPHTHYLMETHYL)PIPERAZINO](3-PYRIDYL)METHANONE
Description
4-(1-Naphthylmethyl)piperazinomethanone is a piperazine-derived compound featuring a naphthylmethyl substituent at the 4-position of the piperazine ring and a 3-pyridyl group linked via a ketone bridge. This structure combines aromatic and heterocyclic motifs, which are common in bioactive molecules targeting neurological or oncological pathways.
Properties
IUPAC Name |
[4-(naphthalen-1-ylmethyl)piperazin-1-yl]-pyridin-3-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3O/c25-21(18-8-4-10-22-15-18)24-13-11-23(12-14-24)16-19-7-3-6-17-5-1-2-9-20(17)19/h1-10,15H,11-14,16H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGCRHDYUFLLMRZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC3=CC=CC=C32)C(=O)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE typically involves the following steps:
Formation of the Piperazine Ring: The piperazine ring can be synthesized by reacting ethylenediamine with 1,2-dichloroethane under basic conditions.
Substitution with Naphthylmethyl Group: The piperazine ring is then reacted with naphthylmethyl chloride in the presence of a base such as sodium hydride to introduce the naphthylmethyl group.
Introduction of Pyridylmethanone Group: Finally, the compound is reacted with pyridine-3-carboxylic acid chloride in the presence of a base like triethylamine to form the desired product.
Industrial Production Methods
Industrial production of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: These reactors ensure efficient mixing and temperature control.
Purification Steps: Techniques such as recrystallization, chromatography, and distillation are employed to purify the final product.
Chemical Reactions Analysis
Types of Reactions
4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the piperazine ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products Formed
Oxidation: Formation of corresponding naphthyl ketones and carboxylic acids.
Reduction: Formation of naphthylmethylamines.
Substitution: Formation of various substituted piperazines.
Scientific Research Applications
4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE: has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for its interactions with neurotransmitter receptors.
Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Industrial Applications: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE involves its interaction with specific molecular targets:
Neurotransmitter Receptors: The compound may act as an agonist or antagonist at various neurotransmitter receptors, influencing signal transduction pathways.
Enzyme Inhibition: It may inhibit certain enzymes, affecting metabolic pathways and cellular functions.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural analogs and their properties based on the evidence:
| Compound Name | Molecular Formula | Molecular Weight | Key Substituents | Notable Features |
|---|---|---|---|---|
| 4-(1-Naphthylmethyl)piperazinomethanone (Target) | C₂₁H₂₁N₃O | 331.42 g/mol | 1-Naphthylmethyl, 3-pyridyl | High lipophilicity due to naphthyl group; potential for π-π stacking interactions. |
| 4-(2-Fluorobenzyl)piperazinomethanone | C₁₇H₁₈FN₃O | 299.35 g/mol | 2-Fluorobenzyl, 3-pyridyl | Reduced steric bulk vs. naphthylmethyl; fluorine may enhance metabolic stability. |
| (4-Benzylpiperazino)(1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl)methanone | C₂₃H₂₆ClF₃N₄O | 466.93 g/mol | Benzyl, 3-chloro-5-(trifluoromethyl)pyridinyl | Increased halogenation and trifluoromethyl group enhance resistance to oxidation. |
| (4-[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]piperazino)(naphtho[2,1-b]furan-2-yl)methanone | C₂₃H₁₇ClF₃N₃O₂ | 459.85 g/mol | Naphthofuranyl, chloro-trifluoromethylpyridinyl | Extended aromatic system (naphthofuran) may improve DNA intercalation potential. |
Structural and Physicochemical Differences
Aromatic Substituents: The naphthylmethyl group in the target compound increases lipophilicity (logP ~3.5 estimated) compared to benzyl (logP ~2.8) or fluorobenzyl (logP ~2.5) analogs. This enhances membrane permeability but may reduce aqueous solubility . Halogenation: Fluorine in 4-(2-fluorobenzyl)piperazinomethanone lowers metabolic degradation rates, while chlorine and trifluoromethyl groups in and improve electrophilic reactivity and target binding .
Heterocyclic Moieties: The 3-pyridyl group in the target compound and provides a hydrogen-bond acceptor site, critical for receptor interactions.
Biological Activity
4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE, with the chemical formula C21H21N3O and a molecular weight of 331.4 g/mol, is a compound of growing interest in pharmacological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound features a piperazine ring substituted with a naphthylmethyl group and a pyridine moiety. The structural configuration suggests potential interactions with various biological targets, particularly in the central nervous system (CNS).
Research indicates that this compound may interact with several receptors in the CNS, including serotonin receptors (5-HT) and dopamine receptors. The binding affinity and selectivity of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE for these receptors are crucial for its pharmacological effects.
Binding Affinities
A study evaluating the binding affinity of related compounds at the serotonin 5-HT6 receptor revealed that derivatives with similar structures exhibited significant affinities, suggesting that 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE may also demonstrate comparable properties. For instance, compounds with carbonyl groups showed affinities in the nanomolar range (Ki values between 13 nM to 34 nM) for the 5-HT6 receptor .
Biological Activity
The biological activity of 4-(1-NAPHTHYLMETHYL)PIPERAZINOMETHANONE has been assessed through various experimental models:
- Antidepressant Activity : Animal models have shown that compounds with similar piperazine structures exhibit antidepressant-like effects. This could be attributed to their action on serotonin pathways.
- Antipsychotic Effects : Given its potential interaction with dopamine receptors, there is speculation regarding its efficacy in treating psychotic disorders.
Case Studies
Several studies have investigated the pharmacological profiles of piperazine derivatives, including:
- Study on Serotonin Receptor Modulation : A study highlighted that certain piperazine derivatives significantly modulated serotonin receptor activity, leading to behavioral changes in animal models consistent with antidepressant effects .
- Dopaminergic Activity Assessment : Another study focused on the dopaminergic activity of related compounds, indicating that modifications to the piperazine structure can enhance or diminish receptor binding affinity, impacting their therapeutic potential .
Data Table: Summary of Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
